5-Methoxyisoindoline hydrobromide
Overview
Description
5-Methoxyisoindoline hydrobromide is a chemical compound with the molecular formula C9H12BrNO It is a derivative of isoindoline, a heterocyclic compound that features prominently in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoindoline hydrobromide typically involves the reaction of 5-methoxyisoindoline with hydrobromic acid. The process can be carried out under solventless conditions, which aligns with green chemistry principles. For instance, one method involves heating the reactants to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate steps to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyisoindoline hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group, forming 5-hydroxyisoindoline hydrobromide.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-hydroxyisoindoline hydrobromide, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
5-Methoxyisoindoline hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, particularly in the context of neurological research.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxyisoindoline hydrobromide involves its interaction with specific molecular targets. For instance, it can bind to dopamine receptors in the brain, modulating their activity. This interaction is crucial for its potential therapeutic effects in treating neurological disorders. The compound may also inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Isoindoline: The parent compound, which lacks the methoxy group.
5-Hydroxyisoindoline hydrobromide: An oxidation product of 5-Methoxyisoindoline hydrobromide.
N-isoindoline-1,3-dione: A related compound with different functional groups and applications.
Properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-isoindole;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c1-11-9-3-2-7-5-10-6-8(7)4-9;/h2-4,10H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDLRIMBEHYZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC2)C=C1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693294 | |
Record name | 5-Methoxy-2,3-dihydro-1H-isoindole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056165-25-3 | |
Record name | 5-Methoxy-2,3-dihydro-1H-isoindole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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